molecular formula C7HBr2F5O B1412119 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene CAS No. 1806349-65-4

1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Cat. No. B1412119
M. Wt: 355.88 g/mol
InChI Key: BOMAMCQGADKNFD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene consists of a benzene ring substituted with bromo, difluoro, and trifluoromethoxy groups. The InChI code for this compound is 1S/C7H2BrF5O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H .

Scientific Research Applications

Aryne Route to Naphthalenes

1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene is involved in the generation of arynes, which are highly reactive intermediates in organic chemistry. These arynes can be trapped with furan to produce cycloadducts, leading to the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. This method offers a pathway for creating compounds with potential applications in material science and pharmaceuticals (Schlosser & Castagnetti, 2001).

Solid-State Interactions

The study of dibromo-bis(phenylalkoxy)benzene derivatives, which are structurally related to 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene, reveals insights into C–Br...π(arene) interactions in the solid state. This research is crucial for understanding molecular packing and interactions in crystal engineering, potentially influencing the design of new materials (Manfroni et al., 2021).

Organometallic Synthesis

In organometallic chemistry, compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene, which are similar to the compound , are used as starting materials for synthesizing various organometallic intermediates. These intermediates are foundational in developing new catalysts, pharmaceuticals, and advanced materials (Porwisiak & Schlosser, 1996).

Photophysical Properties

Research on fluorinated benzene compounds, closely related to 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene, has uncovered significant impacts on photophysical properties due to perfluorination. These findings are vital for developing new materials for electronic and photonic applications, as they offer insights into the electronic structure and behavior of such compounds (Krebs & Spanggaard, 2002).

Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction, using compounds like 1,4-dibromo-2-(trifluoromethyl)benzene, demonstrates a method for synthesizing trifluoromethylated di- and terphenyls. This method is crucial in medicinal chemistry and material science for introducing fluorine atoms into organic molecules, enhancing their properties and activities (Ullah et al., 2011).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-2-1-3(9)6(5(11)4(2)10)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMAMCQGADKNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205417
Record name Benzene, 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene

CAS RN

1806349-65-4
Record name Benzene, 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806349-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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